4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride
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Overview
Description
4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride is a complex organic compound with a unique structure that includes both aromatic and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride typically involves multiple steps, including the formation of imine and aromatic amine groups. Common synthetic routes include:
Reduction of Nitro Compounds: Aromatic nitro compounds can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Imine Formation: Imines can be synthesized through the condensation of aldehydes with amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert imine groups to amines.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Aniline Derivatives: Compounds with similar aromatic amine structures.
Imine Compounds: Molecules containing imine groups.
Uniqueness
4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride is unique due to its specific combination of aromatic and imine groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C26H26ClN3O |
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Molecular Weight |
432.0 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride |
InChI |
InChI=1S/C20H19N3.C6H6O.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;7-6-4-2-1-3-5-6;/h2-12,23H,21-22H2,1H3;1-5,7H;1H |
InChI Key |
OJMCKWBCYWWUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.C1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
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